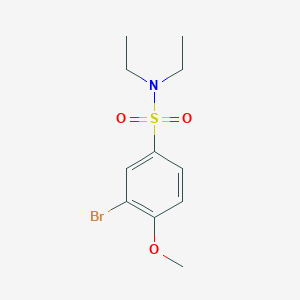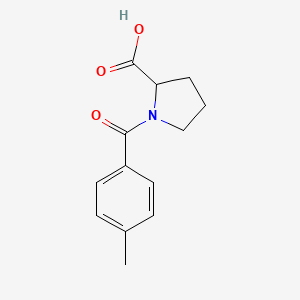
3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide
Overview
Description
Scientific Research Applications
Photodynamic Therapy and Photosensitizer Development
One significant application of compounds related to 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide is in the development of photosensitizers for photodynamic therapy (PDT), particularly in cancer treatment. The synthesis and characterization of novel zinc phthalocyanines substituted with benzenesulfonamide derivatives have shown promising photophysical and photochemical properties. These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020). Another study focused on the spectroscopic, aggregation, and photophysical properties of zinc(II) phthalocyanine substituted with benzenesulfonamide units, highlighting its potential as a photosensitizer in photodynamic therapy due to favorable fluorescence, singlet oxygen production, and photostability (Öncül, Öztürk, & Pişkin, 2022).
Chemical Synthesis and Reactions
The reactivity of similar compounds has been explored in various chemical syntheses and reactions. For instance, the reaction of N,N-dibromobenzenesulfonamide with propenylbenzene derivatives has led to the production of several benzenesulfonamido-bromo-phenylpropane derivatives, demonstrating the compound's utility in organic synthesis (Adachi & Otsuki, 1976). Another study on N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides highlights the applicability of these compounds in analytical chemistry, particularly in the chromatographic determination of specific sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).
Anticancer Properties
Research has also been conducted on the synthesis and anticancer properties of compounds structurally related to 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide. For example, the novel compound (Z)-N-(4-Bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was synthesized and its structure was confirmed by various spectroscopic methods, including single-crystal X-ray diffraction. This compound has been studied for its potential anticancer properties (Zhang, Shi-jie, Hu, & Wei-Xiao, 2010).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to provide a detailed explanation of its mode of action. Like other sulfonamides, it may interact with enzymes or receptors in the body, altering their function and leading to changes at the cellular level .
Pharmacokinetics
Its bioavailability, half-life, and clearance rate in the body remain to be determined .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide . .
properties
IUPAC Name |
3-bromo-4-methoxy-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-11(2)15(12,13)7-4-5-9(14-3)8(10)6-7/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQPVEGPRFDGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Methoxyethyl)amino]propanenitrile](/img/structure/B3131759.png)
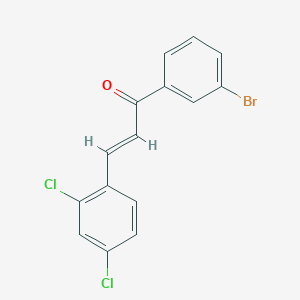


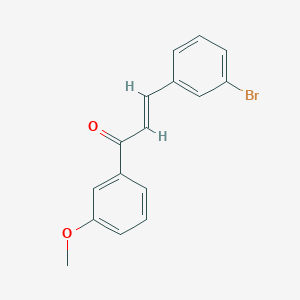
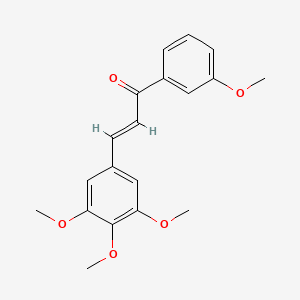
![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B3131816.png)


